N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Preparation Methods
The synthesis of N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiazole ring, followed by the introduction of the isoxazole moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and isoxazole rings. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit key protein kinases involved in cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. Detailed studies on its binding affinity and interaction with target proteins help elucidate its mechanism of action .
Comparison with Similar Compounds
N-(4-(4-propoxyphenyl)thiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring are known for their wide spectrum of biological activities.
Indole derivatives: Indole compounds also exhibit diverse biological activities and are structurally similar due to the presence of heterocyclic rings. The uniqueness of this compound lies in its combined thiazole and isoxazole moieties, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-9-21-12-5-3-11(4-6-12)13-10-23-16(18-13)19-15(20)14-7-8-17-22-14/h3-8,10H,2,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGWJWGYTABVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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